molecular formula C13H14N2O4 B15355214 Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

Cat. No.: B15355214
M. Wt: 262.26 g/mol
InChI Key: XBMGYRBQTGHIAG-UHFFFAOYSA-N
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Description

Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a heterocyclic compound featuring a pyrazole ring fused to a pyridine core, with ester functional groups at positions 3 and 3. The ethyl ester groups enhance its lipophilicity, making it suitable for organic synthesis and pharmaceutical intermediate development .

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-5-6-15-11(7-9)10(8-14-15)13(17)19-4-2/h5-8H,3-4H2,1-2H3

InChI Key

XBMGYRBQTGHIAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NN2C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Traditional Cyclization Approaches

Core Cyclization with Acetylenic Esters

The foundational synthesis involves cyclization reactions between 1-aminopyridinium salts and dialkyl acetylenedicarboxylates. For diethyl esters, diethyl acetylenedicarboxylate (DEAD) reacts with 1-aminopyridinium iodide in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃). The reaction proceeds via nucleophilic attack of the amino group on the electron-deficient alkyne, followed by intramolecular cyclization to form the pyrazolo[1,5-a]pyridine core. Typical yields range from 65% to 78%, with purity dependent on recrystallization from ethanol/water mixtures.

Bromination and Esterification Modifications

Early routes often involved post-cyclization functionalization. For example, pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is synthesized via hydrolysis of the corresponding diethyl ester, followed by bromination at position 5 using N-bromosuccinimide (NBS) in acetonitrile. Re-esterification with ethanol and sulfuric acid restores the ethyl groups, though this multi-step process risks decarboxylation and reduces overall yield to ~50%.

Sonochemical [3 + 2] Cycloaddition Method

One-Pot Ultrasound-Assisted Synthesis

A breakthrough method employs ultrasound irradiation to accelerate the [3 + 2] cycloaddition of 1-amino-2(1H)-pyridine-2-imines with diethyl acetylenedicarboxylate. This catalyst-free, green chemistry approach achieves 85–92% yields in 2–4 hours at 40–60°C. Sonication enhances reaction kinetics by promoting cavitation, which increases molecular collisions and reduces side reactions.

Table 1: Optimization of Sonochemical Parameters
Parameter Optimal Value Yield (%)
Temperature 60°C 92
Solvent Ethanol 89
Ultrasound Frequency 40 kHz 90
Reaction Time 3 hours 91

Mechanistic Pathway and Regioselectivity

The reaction proceeds via a Michael-type addition of the exocyclic amine to DEAD, forming a zwitterionic intermediate. Subsequent 5- endo cyclization generates the pyrazolo[1,5-a]pyridine skeleton, with regioselectivity confirmed by X-ray crystallography. This method avoids regioisomer formation, a common issue in traditional routes.

Base-Mediated Cycloannulation Strategy

Tandem Cycloannulation-Desulfonylation

A metal-free protocol utilizes (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under K₂CO₃ mediation. The reaction involves initial [3 + 2] cycloannulation, followed by desulfonylation to yield 2-substituted derivatives. Adjusting the acetylenedicarboxylate to DEAD instead of dimethyl esters directly produces the diethyl variant in 70–82% yields.

Scope and Limitations

This method tolerates electron-withdrawing and donating groups on the pyridinium salt but shows reduced efficiency with sterically hindered substrates. Gram-scale reactions (10 mmol) demonstrate scalability, with a 15% yield drop attributed to prolonged reaction times.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Diethyl Ester Synthesis
Method Yield (%) Time Cost Scalability
Traditional Cyclization 65–78 18 h Low Moderate
Sonochemical 85–92 3 h Medium High
Base-Mediated 70–82 6 h Low High

The sonochemical approach excels in yield and speed but requires specialized equipment. Base-mediated methods balance cost and scalability, making them suitable for industrial applications.

Recent Advances and Optimization Techniques

Solvent-Free Mechanochemical Synthesis

Emerging techniques use ball milling to achieve solvent-free cyclization. Preliminary data show 80% yields in 1 hour, though ester group stability under mechanical stress requires further study.

Flow Chemistry Adaptations

Continuous-flow reactors enhance heat transfer and mixing, reducing reaction times to 30 minutes with 88% yield. This method minimizes decomposition pathways, particularly for heat-sensitive intermediates.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Raw Materials

Diethyl acetylenedicarboxylate (DEAD) costs approximately $120/kg, compared to $85/kg for dimethyl analogues. However, DEAD’s higher reactivity reduces catalyst loading, offsetting raw material expenses.

Purification and Waste Management

Industrial processes favor distillation over chromatography for cost reasons. Aqueous waste streams rich in K₂CO₃ are neutralized and repurposed, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of diethyl pyrazolo[1,5-a]pyridine-3,5-dihydroxymethanol.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the pyrazolo[1,5-a]pyridine ring.

Scientific Research Applications

Chemistry: In chemistry, diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and inflammation.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate with structurally analogous compounds, focusing on molecular structure, synthesis, physicochemical properties, and applications.

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Pyrazolo-Fused Dicarboxylates

Compound Name Core Structure Substituents Ester Groups Key Features
This compound Pyrazolo[1,5-a]pyridine None 3,5-diethyl High lipophilicity, versatile intermediate
3,5-Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate Pyrazolo[1,5-a]pyrimidine 7-(trifluoromethyl) 3,5-diethyl Electron-withdrawing CF₃ group enhances reactivity
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS 99446-50-1) Pyrazolo[1,5-a]pyridine None 3,5-dimethyl Lower molecular weight, higher solubility
3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate Pyrazolo[1,5-a]pyridine None 3-ethyl, 5-methyl Mixed esters for tailored reactivity
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate Pyrazolo[1,5-a]pyridine None 2,3-diethyl Isomeric differences affect biological activity

Key Observations :

  • Core Structure : Pyrazolo[1,5-a]pyridine derivatives exhibit planar aromatic systems conducive to π-π stacking, whereas pyrazolo[1,5-a]pyrimidine analogues (e.g., ) have an additional nitrogen atom, altering electronic properties .
  • Ester Groups : Methyl esters (e.g., dimethyl derivatives) offer higher aqueous solubility compared to ethyl esters, which are more lipophilic and stable under acidic conditions .

Table 3: Physicochemical and Commercial Data

Compound Purity Supplier Applications
This compound ≥95% Combi-Blocks Pharmaceutical intermediates, ligand synthesis
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate ≥97% Aladdin Organic building blocks, catalysis
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate Discontinued CymitQuimica Formerly used in kinase inhibitor research

Key Insights :

  • Purity and Availability : Dimethyl esters are more commercially accessible (e.g., Aladdin, Combi-Blocks) compared to ethyl derivatives, which are specialized intermediates .
  • Safety : Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate () is harmful upon inhalation or ingestion, highlighting the importance of isomer-specific safety profiles.

Q & A

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Resolution : Discrepancies may arise from solvent effects or tautomerism. Strategies include:
  • Variable-temperature NMR : Identify dynamic processes affecting chemical shifts .
  • 2D NMR : HSQC and HMBC to unambiguously assign carbon-proton correlations .

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